3-Azaspiro[5.5]undecan-9-one
Overview
Description
3-Azaspiro[5.5]undecan-9-one is a chemical compound with the molecular formula C10H17NO . It is also known as this compound hydrochloride . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from aliphatic 4-substituted heterocyclic aldehydes, 3-heterospiro[5.5]undec-7-en-9-ones are made by Robinson annelation. Upon further hydrogenation, the desired 3-heterospiro[5.5]undecan-9-ones are obtained .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO.ClH/c12-9-1-3-10(4-2-9)5-7-11-8-6-10;/h11H,1-8H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.71 . It is typically in the form of a powder .Scientific Research Applications
Respiratory Diseases Treatment :3-Azaspiro[5.5]undecan-9-one derivatives have been identified as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Antihypertensive Agents :Certain 9-substituted derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown potent antihypertensive activity, particularly effective against conditions such as hypertension (Clark et al., 1983).
Cancer Cell Growth Inhibition :Synthesized derivatives of this compound have demonstrated significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice, Sheth, & Wheeler, 1973).
Anticonvulsant Properties :Differently substituted this compound derivatives have been tested for their anticonvulsant activity. These compounds were effective in animal models of epilepsy, showing potential for therapeutic applications in this area (Kamiński, Wiklik, & Obniska, 2014).
Obesity, Pain, and Cardiovascular Disorders :A review of 1,9-diazaspiro[5.5]undecanes highlighted their potential use in treating obesity, pain, immune system disorders, cell signaling issues, cardiovascular problems, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antibacterial Agents :Spirocyclic derivatives of this compound have been explored as potential antibacterial agents, with research focusing on their synthesis and testing against various bacterial strains (Lukin et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-azaspiro[5.5]undecan-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-1-3-10(4-2-9)5-7-11-8-6-10/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKCBDBPTCYRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730912 | |
Record name | 3-Azaspiro[5.5]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056629-32-3 | |
Record name | 3-Azaspiro[5.5]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.